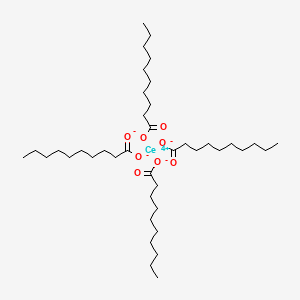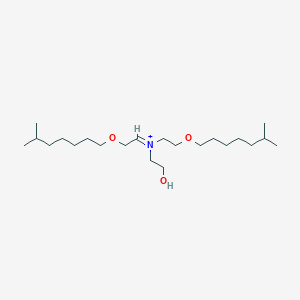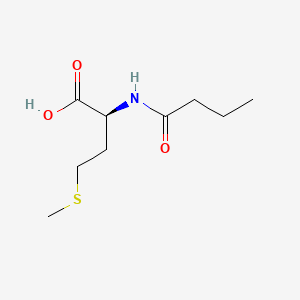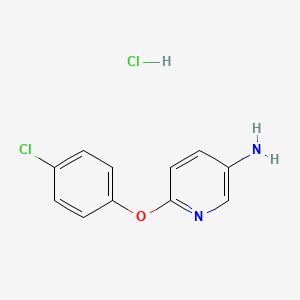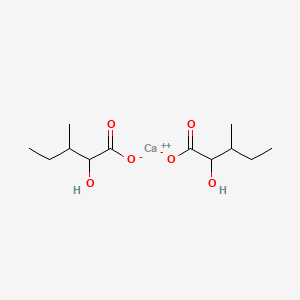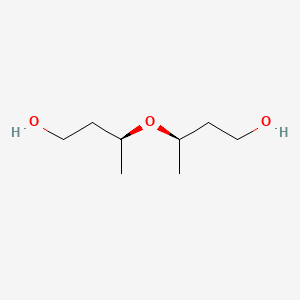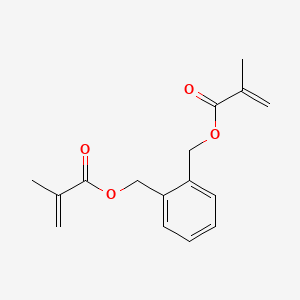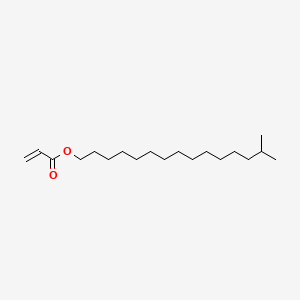
Isohexadecyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isohexadecyl acrylate is an organic compound with the molecular formula C19H36O2. It is an ester formed from isohexadecyl alcohol and acrylic acid. This compound is part of the acrylate family, which is known for its diverse applications in various fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Isohexadecyl acrylate can be synthesized through the esterification reaction between isohexadecyl alcohol and acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method allows for better control over reaction conditions and improved efficiency. The reaction mixture is passed through a tubular reactor where isohexadecyl alcohol reacts with acrylic acid in the presence of a catalyst. The continuous removal of water and other by-products ensures high yields and purity of the final product .
化学反应分析
Types of Reactions: Isohexadecyl acrylate undergoes various chemical reactions, including:
Polymerization: The vinyl group in this compound can undergo free radical polymerization to form poly(this compound).
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to isohexadecyl alcohol and acrylic acid.
Transesterification: this compound can react with other alcohols to form different acrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are used to facilitate the exchange of ester groups.
Major Products:
Polymerization: Poly(this compound)
Hydrolysis: Isohexadecyl alcohol and acrylic acid
Transesterification: Various acrylate esters depending on the reacting alcohol
科学研究应用
Isohexadecyl acrylate has a wide range of applications in scientific research and industry:
Biology: Employed in the development of biomaterials, including hydrogels and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
作用机制
The primary mechanism of action of isohexadecyl acrylate involves its ability to undergo polymerization. The vinyl group in the molecule is highly reactive and can form long polymer chains through free radical polymerization. This property is exploited in the production of various polymeric materials. The ester linkage in this compound also allows for interactions with other functional groups, making it a versatile compound in chemical synthesis .
相似化合物的比较
Isohexadecyl acrylate is similar to other acrylate esters such as:
- Hexadecyl acrylate
- Octyl acrylate
- Butyl acrylate
- Methyl acrylate
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain acrylates like butyl acrylate, this compound provides better hydrophobicity and flexibility in the resulting polymers. This makes it particularly useful in applications requiring water resistance and durability .
属性
CAS 编号 |
93841-47-5 |
|---|---|
分子式 |
C19H36O2 |
分子量 |
296.5 g/mol |
IUPAC 名称 |
14-methylpentadecyl prop-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-4-19(20)21-17-15-13-11-9-7-5-6-8-10-12-14-16-18(2)3/h4,18H,1,5-17H2,2-3H3 |
InChI 键 |
BORYKGCSYGMNTB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCCCOC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




